6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 3-methoxyphenyl group at position 6 and a methyl group at position 3. Its molecular formula is inferred as C₁₅H₁₂N₂O₄ (molecular weight: ~284.27) based on analogs (e.g., 4-methoxy derivative in ). However, conflicting CAS numbers (66046-42-2 vs. 1245808-63-2 ) suggest possible discrepancies in literature records, requiring verification.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-4-3-5-10(6-9)20-2/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQFCUWDGACFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 1011389-03-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₂N₂O₄
- Molecular Weight : 284.27 g/mol
- Purity : ≥95%
- MDL Number : MFCD09473905
| Property | Value |
|---|---|
| CAS Number | 1011389-03-9 |
| Molecular Formula | C₁₅H₁₂N₂O₄ |
| Molecular Weight | 284.27 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study evaluated a series of isoxazole-based compounds for their ability to inhibit cancer cell growth, reporting IC₅₀ values ranging from 10 to 30 µM against MCF-7 (breast cancer), HeLa (cervical), and HepG2 (liver cancer) cell lines .
The mechanism underlying the biological activity of 6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting a potential role for this compound in targeting specific kinase pathways.
- Induction of Apoptosis : Evidence suggests that isoxazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Toxicological Profile
In silico studies have been employed to predict the toxicological effects of this compound. These investigations utilize computational methods to assess the compound's interaction with biological targets and its pharmacokinetic properties. The findings indicate that while the compound exhibits promising biological activities, it may also present risks such as gastrointestinal absorption issues and potential neurotoxicity, similar to other compounds within its class .
Case Studies
-
Case Study on Antiproliferative Effects :
A series of isoxazole derivatives were synthesized and tested for their antiproliferative activity against human breast cancer cell lines (MCF-7). The study reported an IC₅₀ value for one derivative at 17.9 µM, indicating moderate efficacy . -
In Silico Toxicity Assessment :
An investigation into the toxicological profile using computational tools revealed that derivatives like 6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid could interact significantly with cytochrome P450 enzymes, which are crucial for drug metabolism and toxicity profiles .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 6-Position
Table 1: Key Structural Analogs and Properties
*Inferred from analogs; CAS conflict noted .
Key Comparisons
Electronic and Steric Effects
- Methoxy Substituents: The 3-methoxy (target) vs. 4-methoxy () phenyl groups differ in electronic effects.
- Halogenated Derivatives: Fluorine () and chlorine () introduce electron-withdrawing effects, which may alter metabolic stability or binding interactions.
Physicochemical Properties
- Solubility : The thien-2-yl substituent () introduces a sulfur atom, likely increasing lipophilicity compared to phenyl derivatives. This may affect membrane permeability in biological systems.
- Molecular Weight : Derivatives range from 260.27 (thien-2-yl) to 312.32 (isopropyl-methoxyphenyl, ), influencing drug-likeness parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
